molecular formula C5H3F3S2 B13354720 2-((Trifluoromethyl)thio)thiophene

2-((Trifluoromethyl)thio)thiophene

Cat. No.: B13354720
M. Wt: 184.2 g/mol
InChI Key: FMFUVMBQRJKEIF-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)thio)thiophene is a heterocyclic compound that contains a thiophene ring substituted with a trifluoromethylthio group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethyl)thio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with trifluoromethylthiolating agents under specific conditions. For example, the reaction of thiophene with trifluoromethylsulfenyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethyl)thio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylsulfoxides, trifluoromethylsulfones, and substituted thiophenes .

Scientific Research Applications

2-((Trifluoromethyl)thio)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. These properties can influence the compound’s binding affinity to enzymes, receptors, and other molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiophene
  • 2-(Trifluoromethylthio)benzene
  • 2-(Trifluoromethylthio)pyridine

Uniqueness

2-((Trifluoromethyl)thio)thiophene is unique due to the presence of both a thiophene ring and a trifluoromethylthio group. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and unique electronic characteristics, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3F3S2

Molecular Weight

184.2 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)thiophene

InChI

InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H

InChI Key

FMFUVMBQRJKEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SC(F)(F)F

Origin of Product

United States

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